molecular formula C15H16BNO3 B1455222 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid CAS No. 913835-36-6

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Cat. No. B1455222
M. Wt: 269.11 g/mol
InChI Key: XMQJSFXFADVYRR-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of selective glucocorticoid receptor agonists, checkpoint 1 kinase (CHK1) inhibitors, and ATP-competitive inhibitors of the mammalian target of rapamycin .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is represented by the formula C15H16BNO3 . Its InChI Code is 1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .


Physical And Chemical Properties Analysis

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a solid substance . It has a molecular weight of 269.11 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Enrichment of cis-diol containing molecules

  • Summary of Application: Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These polymers display ultrahigh selectivity to the cis-diol containing molecules .
  • Methods of Application: The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .
  • Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Diagnostic and Therapeutic Applications

  • Summary of Application: Phenylboronic acid (PBA) derivatives, including “4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
  • Methods of Application: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Phenylboronic acid derivatives, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have unique chemistry that has been utilized in glucose sensors and bio-separation applications . Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .

properties

IUPAC Name

[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJSFXFADVYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657060
Record name {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

CAS RN

913835-36-6
Record name {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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